4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)morpholine is a synthetic compound that belongs to the class of benzothiophene derivatives. Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)morpholine typically involves the following steps:
-
Formation of Benzothiophene Core: : The benzothiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with different carbonyl compounds under specific conditions.
-
Introduction of Substituents: : The chloro and fluoro substituents are introduced through halogenation reactions. Chlorination and fluorination can be achieved using reagents such as thionyl chloride and elemental fluorine, respectively .
-
Coupling with Morpholine: : The final step involves coupling the benzothiophene derivative with morpholine. This can be achieved through nucleophilic substitution reactions, where the carbonyl group of the benzothiophene derivative reacts with morpholine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)morpholine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzothiophene derivatives .
-
Substitution: : The chloro and fluoro substituents can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiophene derivatives
Substitution: Various substituted benzothiophene derivatives
Scientific Research Applications
4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)morpholine has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions .
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases .
-
Industry: : The compound is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)morpholine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative used as an antispasmodic.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)morpholine is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which may confer distinct chemical and biological properties compared to other thiophene derivatives .
Properties
IUPAC Name |
(3-chloro-6-fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-9-2-1-8(15)7-10(9)19-12(11)13(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNLYTBYJCUYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.